
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of thiazole derivatives. It has been widely used in scientific research due to its unique properties, such as its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide involves its binding to the active site of PTPs, thereby inhibiting their activity. This leads to the modulation of cellular signaling pathways, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific PTPs that it inhibits. However, it has been shown to have anti-proliferative effects on cancer cells, as well as anti-inflammatory effects in models of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide in lab experiments is its specificity for PTPs. This allows for the selective inhibition of these enzymes, without affecting other cellular processes. However, one of the limitations is its potential toxicity, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide in scientific research. One direction is the development of more potent and selective inhibitors of PTPs, which can have therapeutic potential in the treatment of various diseases. Another direction is the investigation of the downstream effects of PTP inhibition on cellular processes, which can provide insights into the mechanisms of disease pathogenesis. Finally, the use of this compound in combination with other compounds can lead to the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide involves the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with cyclopropanecarboxylic acid to obtain the final product. The reaction scheme is shown below:
Scientific Research Applications
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide has been extensively used in scientific research as a tool compound to study the inhibition of certain enzymes. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways. Inhibition of PTPs has been implicated in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c17-12(8-1-2-8)15-13-14-7-11(22-13)23(20,21)10-5-3-9(4-6-10)16(18)19/h3-8H,1-2H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCWHPZYFXPVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2935491.png)
![3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine](/img/structure/B2935492.png)

![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2935496.png)
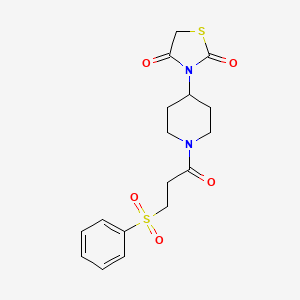
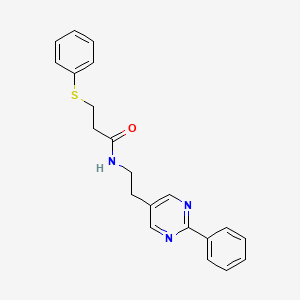
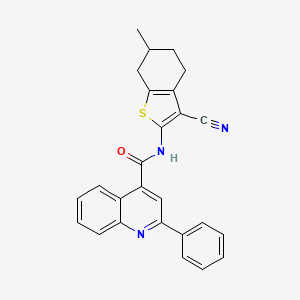
![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)
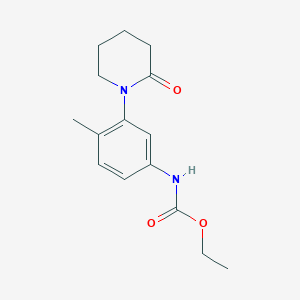
![N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2935505.png)
![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)
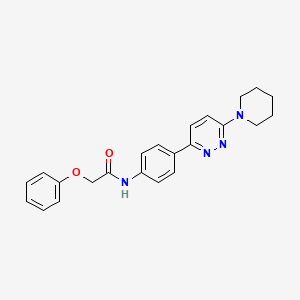
![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)
